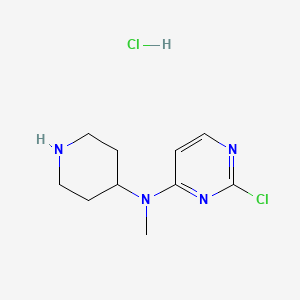

(2-Chloro-pyrimidin-4-yl)-methyl-piperidin-4-yl-amine hydrochloride

Description

(2-Chloro-pyrimidin-4-yl)-methyl-piperidin-4-yl-amine hydrochloride is a heterocyclic organic compound featuring a pyrimidine core substituted with a chlorine atom at position 2 and a methyl-piperidin-4-yl-amine moiety at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research. Pyrimidine derivatives are widely studied for their biological activities, particularly in kinase inhibition and antimicrobial applications.

Properties

IUPAC Name |

2-chloro-N-methyl-N-piperidin-4-ylpyrimidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN4.ClH/c1-15(8-2-5-12-6-3-8)9-4-7-13-10(11)14-9;/h4,7-8,12H,2-3,5-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCSBJVLELFLRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCNCC1)C2=NC(=NC=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-pyrimidin-4-yl)-methyl-piperidin-4-yl-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-chloropyrimidine and piperidine derivatives.

Reaction Conditions: The 2-chloropyrimidine is reacted with piperidine under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to form the intermediate compound.

Hydrochloride Formation: The intermediate compound is then treated with hydrochloric acid to form the hydrochloride salt of (2-Chloro-pyrimidin-4-yl)-methyl-piperidin-4-yl-amine.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction times.

Automated Synthesis: Utilizing automated systems to precisely control reaction conditions and monitor the synthesis process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-pyrimidin-4-yl)-methyl-piperidin-4-yl-amine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions typically involve the use of a base and an appropriate solvent.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of pyrimidine derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states.

Scientific Research Applications

(2-Chloro-pyrimidin-4-yl)-methyl-piperidin-4-yl-amine hydrochloride has several scientific research applications, including:

Medicinal Chemistry: The compound is used in the development of new therapeutic agents, particularly for its potential anticancer, antimicrobial, and anti-inflammatory properties.

Biological Studies: Researchers use the compound to study its effects on various biological pathways and molecular targets, such as enzymes and receptors.

Chemical Biology: The compound is employed in chemical biology to investigate its interactions with biomolecules and its potential as a chemical probe.

Industrial Applications: The compound is used in the synthesis of other chemical compounds and materials, serving as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of (2-Chloro-pyrimidin-4-yl)-methyl-piperidin-4-yl-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

Compound A : (6-Ethoxy-2-methylsulfanyl-pyrimidin-4-yl)-methyl-piperidin-4-yl-amine hydrochloride

- Key Differences: Position 2: Methylsulfanyl (electron-rich) vs. chlorine (electron-withdrawing) in the target compound.

- Impact :

Compound B : [(2-Isopropylpyrimidin-4-yl)methyl]amine dihydrochloride

- Key Differences :

- Position 2: Isopropyl group (bulky, lipophilic) vs. chlorine.

- Amine Structure: Simple methylamine vs. piperidin-4-yl-amine.

- Lack of piperidine ring simplifies the structure, possibly reducing interaction with complex biological targets .

Modifications in the Amine Moiety

Compound C : 4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine Hydrochloride

- Key Differences: Core Structure: Pyrrolo[2,3-d]pyrimidine (bicyclic) vs. monocyclic pyrimidine. Substituent: 4-Chlorobenzyl group on piperidine.

- Impact :

Compound D : (4-Methoxy-benzyl)-methyl-piperidin-4-yl-amine hydrochloride

- Key Differences: No pyrimidine ring; methoxybenzyl substitution on piperidine.

- Absence of pyrimidine limits applications in nucleic acid-related targets .

Molecular Weight and Solubility

| Compound Name | Molecular Weight (g/mol) | Solubility (HCl Salt) |

|---|---|---|

| Target Compound | ~300–350 | High (due to HCl salt) |

| Compound A | ~350–400 | Moderate |

| Compound B | ~250–300 | High |

| Compound C | 378.3 | Moderate |

Biological Activity

The compound (2-Chloro-pyrimidin-4-yl)-methyl-piperidin-4-yl-amine hydrochloride (CAS No. 66131-68-8) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and antiviral properties, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃ClN₄·HCl |

| Molecular Weight | 189.65 g/mol |

| Boiling Point | Not specified |

| Solubility | High in polar solvents |

| Melting Point | Not specified |

Antimicrobial Activity

Pyrimidine derivatives, including the compound , have shown significant antimicrobial properties. Studies indicate that compounds containing a pyrimidine core can inhibit the growth of various bacteria and fungi.

-

Bacterial Activity :

- Research highlights that certain pyrimidine derivatives exhibit potent antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus. For instance, derivatives with specific substitutions on the pyrimidine ring have demonstrated Minimum Inhibitory Concentration (MIC) values as low as 0.0227 µM against these bacteria .

- The presence of the chloro group in the structure is believed to enhance these antibacterial activities due to its electronic effects.

- Fungal Activity :

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

-

Cell Line Studies :

- In vitro studies have shown that pyrimidine derivatives can induce apoptosis in cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer), with IC₅₀ values reported at 40.54 μg/mL and 29.77 μg/mL respectively .

- The mechanism of action often involves cell cycle arrest at the G1 phase, leading to reduced cell viability .

- Comparative Efficacy :

Anti-inflammatory Activity

Pyrimidine derivatives are also recognized for their anti-inflammatory properties:

- In Vivo Studies :

Antiviral Activity

Emerging research indicates that this compound may possess antiviral properties:

- Inhibition of Viral Replication :

- Certain pyrimidine derivatives have been reported to inhibit viral replication in cell cultures infected with Zika virus (ZIKV) and Dengue virus (DENV), with EC₅₀ values indicating effective concentrations below 5 μM .

- These findings suggest a potential role for this compound in antiviral therapy, particularly in treating flavivirus infections.

Q & A

Q. Critical Parameters :

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .

- Temperature : Controlled heating (50–80°C) minimizes side reactions .

- Catalysts : Use of triethylamine or DIPEA to neutralize HCl byproducts and improve yields .

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Chlorination | POCl₃, reflux, 4h | 70–85% | |

| Amination | Piperidine derivative, DMF, 60°C | 60–75% | |

| Salt Formation | HCl (gaseous), EtOH | >90% |

Which spectroscopic and computational techniques are utilized for structural elucidation of this compound?

Basic Research Question

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions on the pyrimidine and piperidine rings. For example, the chloro group causes deshielding in ¹³C NMR (~150 ppm for C2) .

- Infrared Spectroscopy (IR) : Identifies N-H stretches (3200–3400 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ = 257.1) .

- X-ray Crystallography : Resolves 3D structure and salt conformation (e.g., using CCP4 software suite for diffraction analysis) .

How can computational tools like PASS predict biological activities and guide experimental design?

Advanced Research Question

Methodological Answer:

The Prediction of Activity Spectra for Substances (PASS) algorithm predicts bioactivity based on structural fingerprints:

Input : SMILES notation or 3D structure (e.g., from PubChem).

Output : Probabilities for kinase inhibition, antimicrobial activity, or receptor modulation .

Q. Application Example :

- PASS predicted kinase inhibitory activity (Pa = 0.8) for a related pyrimidine-piperidine compound, validated via in vitro assays .

- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., EGFR kinase). Adjust substituents to optimize binding energy .

What experimental approaches address discrepancies in reported biological activity data?

Advanced Research Question

Methodological Answer:

Contradictions arise from assay variability (e.g., cell lines, concentrations). Strategies include:

Orthogonal Assays : Confirm kinase inhibition via both fluorescence polarization and radiometric assays .

Dose-Response Curves : Test across a wide concentration range (nM–µM) to identify IC₅₀ consistency .

Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to assess reproducibility .

Q. Table 2: Resolving Data Contradictions

| Discrepancy Source | Mitigation Strategy | Reference |

|---|---|---|

| Cell Line Variability | Use isogenic cell panels | |

| Assay Sensitivity | Validate with positive controls (e.g., staurosporine for kinases) |

How are binding kinetics and target engagement studied for this compound?

Advanced Research Question

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measures real-time binding to immobilized targets (e.g., KD values for receptor-ligand interactions) .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .

- Crystallography : Resolve co-crystal structures with targets (e.g., using CCP4 suite for data processing) .

Example : SPR revealed a KD of 120 nM for binding to the adenosine A₂A receptor, guiding SAR optimization .

What protocols assess the compound’s purity and stability?

Basic Research Question

Methodological Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm); purity >95% required for biological assays .

- Stability Studies : Store at -20°C in anhydrous DMSO; monitor degradation via LC-MS over 30 days .

How are structure-activity relationship (SAR) studies conducted to optimize pharmacological profiles?

Advanced Research Question

Methodological Answer:

Derivative Synthesis : Modify substituents (e.g., replace chloro with fluoro to enhance bioavailability) .

In Vitro Screening : Test analogs against target panels (e.g., 100-kinase assay) .

Computational QSAR : Build regression models linking structural descriptors (e.g., logP, polar surface area) to activity .

Q. Table 3: SAR Optimization Example

| Modification | Bioactivity Change | Reference |

|---|---|---|

| Chloro → Fluoro | Increased CNS penetration | |

| Piperidine N-methylation | Reduced CYP3A4 inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.